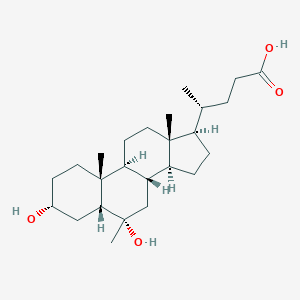

3,6-Dihydroxy-6-methylcholanoic acid

Description

Properties

CAS No. |

123202-27-7 |

|---|---|

Molecular Formula |

C8H10N2O2S |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |

InChI Key |

WAUIOEWDALWOPQ-NKJSALJZSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Other CAS No. |

123202-28-8 |

Synonyms |

3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis methods, and biological activities of 3,6-Dihydroxy-6-methylcholanoic acid and related compounds:

Metabolic Differences :

- This compound is rapidly absorbed in the intestine and efficiently extracted by the liver, appearing in bile as glycine or taurine conjugates .

- 3,12-Diketocholanoic acid, with ketone groups, exhibits slower conjugation and reduced enterohepatic circulation due to lower solubility .

Pharmacological Potential

The methyl and hydroxyl substituents in this compound enhance its amphiphilicity, promoting micelle formation for gallstone dissolution. In contrast, 3,12-Diketocholanoic acid’s ketones reduce micellar capacity but increase affinity for nuclear receptors like FXR .

Q & A

What experimental methodologies are recommended for synthesizing 3,6-Dihydroxy-6-methylcholanoic acid with high purity?

Basic Research Question:

- Focuses on foundational synthesis protocols.

Methodological Answer:

Use multi-step organic synthesis with hydroxylation and methylation reactions. Start with cholanoic acid derivatives as precursors, employing regioselective hydroxylation (e.g., using microbial enzymes like cytochrome P450 monooxygenases) to introduce hydroxyl groups at positions 3 and 5. Methylation at position 6 can be achieved via alkylation with methyl iodide under alkaline conditions. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 210 nm). Monitor reaction progress using TLC and FT-IR for functional group verification .

Advanced Research Question:

- Addresses challenges in yield optimization and stereochemical control.

Methodological Answer:

Optimize enzymatic hydroxylation using directed evolution of enzymes to enhance regioselectivity and reduce byproducts. For methylation, explore phase-transfer catalysis to improve reaction efficiency in biphasic systems. Employ chiral HPLC or circular dichroism (CD) to resolve stereoisomers, particularly if unintended epimerization occurs during synthesis. Use kinetic studies (NMR or LC-MS time-course analyses) to identify rate-limiting steps and adjust reaction parameters (e.g., temperature, solvent polarity) .

How can researchers resolve contradictory data in the spectroscopic characterization of this compound?

Basic Research Question:

- Focuses on standard spectroscopic techniques.

Methodological Answer:

Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For NMR, dissolve the compound in deuterated methanol (CD₃OD) to enhance solubility and reduce aggregation. Assign hydroxyl protons via D₂O exchange experiments. Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in peak assignments .

Advanced Research Question:

- Targets complex cases like overlapping signals or isomer differentiation.

Methodological Answer:

Apply 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity between protons and carbons. For distinguishing diastereomers, use NOESY or ROESY to analyze spatial proximity of substituents. If mass spectral fragmentation patterns conflict with expected structures, perform tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways. Compare results with synthetic standards or literature data for structurally related bile acids .

What in vitro models are suitable for studying the biological activity of this compound?

Basic Research Question:

- Focuses on standard pharmacological assays.

Methodological Answer:

Use cell-based assays to evaluate cytotoxicity (MTT assay), anti-inflammatory activity (IL-6/TNF-α ELISA in LPS-stimulated macrophages), or metabolic effects (PPAR-γ transactivation assays). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Question:

- Addresses mechanistic studies and target identification.

Methodological Answer:

Employ CRISPR-Cas9 gene editing to knockout putative targets (e.g., FXR or TGR5 receptors) in cell lines and assess loss of activity. Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes to nuclear receptors. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For metabolomic profiling, apply LC-MS-based untargeted metabolomics to identify downstream metabolites in treated cells .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question:

- Focuses on standard stability protocols.

Methodological Answer:

Conduct accelerated stability testing by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–12 weeks. Analyze degradation products via HPLC-UV at weekly intervals. Store samples in amber vials under inert gas (N₂) to minimize oxidation. Use kinetic modeling (Arrhenius equation) to predict shelf life at 25°C .

Advanced Research Question:

- Addresses degradation pathways and stabilization strategies.

Methodological Answer:

Identify degradation products using LC-QTOF-MS and propose degradation mechanisms (e.g., oxidation at hydroxyl groups). To enhance stability, formulate the compound with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes. Evaluate solid-state stability via XRPD to detect crystalline-amorphous transitions and DSC for thermal behavior analysis .

What analytical strategies can mitigate challenges in quantifying this compound in complex biological matrices?

Basic Research Question:

- Focuses on sample preparation and detection.

Methodological Answer:

Extract the compound from plasma or tissue using protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Quantify via LC-MS/MS with a deuterated internal standard (e.g., this compound-d4) to correct for matrix effects. Validate the method per FDA guidelines for linearity, precision, and recovery .

Advanced Research Question:

- Targets low-abundance detection and isomer interference.

Methodological Answer:

Implement derivatization (e.g., trimethylsilylation for GC-MS) to enhance volatility and sensitivity. Use ion mobility spectrometry (IMS) coupled with LC-MS to separate isobaric interferences. For trace-level quantification, apply immunoenrichment with monoclonal antibodies specific to the compound’s epitope, followed by nano-LC-MS .

How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?

Basic Research Question:

- Focuses on experimental variables.

Methodological Answer:

Audit purity data (HPLC, elemental analysis) and storage conditions (e.g., oxidation-prone batches). Compare assay conditions: cell line specificity (HEK293 vs. HepG2), serum concentration in media, and incubation times. Use standardized positive controls and report data as mean ± SEM with statistical power analysis .

Advanced Research Question:

- Addresses systemic factors like epigenetic modulation.

Methodological Answer:

Investigate batch-to-batch variability in compound preparation (e.g., residual solvents via GC-MS). Perform transcriptomic profiling (RNA-seq) to identify off-target effects. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify confounding variables (e.g., species-specific receptor affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.